5-(Piperidin-4-ylmethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

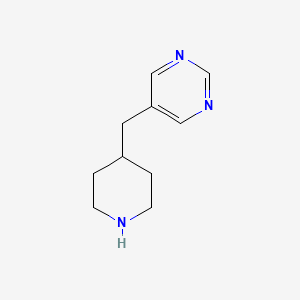

5-(Piperidin-4-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method starts with 2-methylpyrimidine, which undergoes bromination, coupling, and catalytic hydrogenation to yield the target compound . The reaction conditions often involve the use of bromine, palladium catalysts, and hydrogen gas under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Piperidin-4-ylmethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases to deprotonate the pyrimidine ring, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Applications De Recherche Scientifique

Anticancer Activity

5-(Piperidin-4-ylmethyl)pyrimidine derivatives have been investigated for their anticancer properties. Research has shown that pyrimidine-based compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have demonstrated that certain derivatives exhibit potent activity against tumor cells by inducing apoptosis through the activation of caspases .

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound on human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size at well-tolerated doses, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities against various pathogens. Pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | S. aureus | 200 |

| This compound | E. coli | 400 |

This table summarizes the minimum inhibitory concentrations (MIC) demonstrating the compound's effectiveness against these bacterial strains .

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory conditions .

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls, suggesting its potential use in managing inflammatory disorders .

Neurological Applications

The compound has been studied for its role as an adenosine A2A receptor antagonist, which is promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating adenosine signaling pathways, it may help in neuroprotection and cognitive enhancement.

Data Table: Neurological Activity

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | A2A Adenosine Receptor | 8.62 nM |

This data illustrates the binding affinity of the compound to adenosine receptors, indicating its potential therapeutic application in neurodegenerative conditions .

Antidiabetic Effects

Emerging research suggests that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. These effects are mediated through various biochemical pathways involving glucose metabolism .

Case Study: Antidiabetic Evaluation

In clinical trials, patients treated with a pyrimidine derivative showed improved glycemic control compared to placebo groups, indicating a significant role in diabetes management .

Mécanisme D'action

The mechanism of action of 5-(Piperidin-4-ylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrimidine: The parent compound, which is a simple aromatic heterocycle.

Piperidine: A six-membered ring containing one nitrogen atom, often used in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidine: A fused ring system with similar structural features.

Uniqueness

5-(Piperidin-4-ylmethyl)pyrimidine is unique due to its combined structural features of both pyrimidine and piperidine, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry .

Activité Biologique

5-(Piperidin-4-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety attached to a pyrimidine ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 8.0 |

This data suggests that this compound has a significant inhibitory effect on both COX enzymes, making it a candidate for anti-inflammatory drug development .

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. A study evaluated its antiproliferative effects against several human cancer cell lines, revealing that it inhibits cell growth effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.075 | Induction of apoptosis |

| A549 | 0.069 | Cell cycle arrest |

| MDA-MB-231 | 0.0046 | Inhibition of DNA synthesis |

The low IC50 values indicate strong antiproliferative activity against these cell lines, suggesting that the compound may induce apoptosis and inhibit DNA synthesis through specific molecular pathways .

3. Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound possesses significant antimicrobial activity, which could be beneficial in treating bacterial infections .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using rat models of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. The reduction was measured over time, showing a peak effect at four hours post-administration.

Case Study 2: Anticancer Efficacy in Xenograft Models

A xenograft model involving human breast cancer cells was treated with this compound. Tumor growth was significantly inhibited after three weeks of treatment, with histological analysis revealing increased apoptosis in tumor tissues compared to untreated controls.

Q & A

Q. Basic: What are the common synthetic routes for 5-(Piperidin-4-ylmethyl)pyrimidine?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions using readily available precursors. A common approach includes:

- Nucleophilic substitution : Reacting pyrimidine derivatives with piperidine-containing electrophiles. For example, formaldehyde in basic conditions can introduce hydroxymethyl groups at specific positions .

- Catalytic coupling : Utilizing p-toluenesulfonic acid as a catalyst for one-pot syntheses, as demonstrated in chromeno-pyrimidine derivatives .

- Purification : Column chromatography (e.g., silica gel with 5–10% ethanol/dichloromethane) or recrystallization ensures high purity .

Table 1: Representative Synthetic Routes

| Starting Materials | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| 4-hydroxycoumarin, thiourea | p-Toluenesulfonic acid | 65–75 | |

| 2-methylthio-4-methylpyrimidine | NaOH, formaldehyde | 80–85 |

Q. Advanced: How can reaction conditions be optimized for higher yield in synthesizing derivatives?

Methodological Answer:

Optimization strategies include:

- Temperature control : Reactions conducted at 0°C under inert atmospheres reduce side reactions, as seen in bromination steps .

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilic substitution efficiency .

- Catalyst loading : Adjusting p-toluenesulfonic acid concentration (5–10 mol%) improves chromeno-pyrimidine yields .

Contradictions in yield data may arise from impurities in starting materials or variations in workup procedures; systematic DOE (Design of Experiments) is recommended .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks for derivatives) .

- X-ray crystallography : Resolves conformational details of the piperidine ring .

Table 2: Typical Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Piperidine protons: δ 2.7–3.1 (m) | |

| ESI-MS | m/z 501.6 (C₂₅H₃₁N₃O₆S) |

Q. Advanced: How do computational studies predict physicochemical properties and bioavailability?

Methodological Answer:

Density functional theory (DFT) and molecular docking are used to:

- Calculate logP (lipophilicity) and polar surface area to predict membrane permeability .

- Simulate interactions with biological targets (e.g., methionine aminopeptidase-1 inhibition) .

Studies indicate that derivatives with logP < 5 and hydrogen-bond acceptors ≤ 10 show optimal oral bioavailability .

Q. Basic: What structural features influence reactivity?

Methodological Answer:

- Piperidine substituents : Electron-donating groups (e.g., methyl) enhance nucleophilic substitution at the pyrimidine ring .

- Steric effects : Bulky groups at the 4-position of piperidine reduce reaction rates in coupling steps .

Q. Advanced: How to analyze contradictory data in reaction outcomes with piperidine modifications?

Methodological Answer:

Contradictions may arise from:

- Conformational flexibility : Piperidine ring puckering alters steric and electronic environments, affecting reactivity. Use variable-temperature NMR to study dynamic effects .

- Reagent purity : Trace impurities in piperidine precursors (e.g., 4-Anilino-1-Boc-piperidine) can skew yields; validate via HPLC .

Q. Basic: Effective purification methods for isolating this compound?

Methodological Answer:

- Flash chromatography : Using gradients of ethanol in dichloromethane (5–10%) separates polar byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray analysis .

Q. Advanced: Role of piperidine conformation in biological activity?

Methodological Answer:

Propriétés

IUPAC Name |

5-(piperidin-4-ylmethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOXDCKHIJDMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.